molecular formula C17H27NO2 B4579705 4-(2,3-dimethylphenoxy)-N-pentylbutanamide

4-(2,3-dimethylphenoxy)-N-pentylbutanamide

Cat. No.: B4579705
M. Wt: 277.4 g/mol
InChI Key: WPVYEPKYVQQAHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,3-dimethylphenoxy)-N-pentylbutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a butanamide backbone substituted with a 2,3-dimethylphenoxy group and a pentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dimethylphenoxy)-N-pentylbutanamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 2,3-dimethylphenol, undergoes a nucleophilic substitution reaction with an appropriate halogenated butanoyl chloride to form 4-(2,3-dimethylphenoxy)butanoyl chloride.

    Amidation Reaction: The 4-(2,3-dimethylphenoxy)butanoyl chloride is then reacted with pentylamine under basic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-dimethylphenoxy)-N-pentylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the phenoxy group.

Scientific Research Applications

4-(2,3-dimethylphenoxy)-N-pentylbutanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,3-dimethylphenoxy)-N-pentylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the amide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2,3-dimethylphenoxy)-N-(2-methylphenyl)butanamide: Similar structure but with a different substituent on the amide nitrogen.

    4-(2,3-dimethylphenoxy)-N-ethylbutanamide: Similar structure but with a shorter alkyl chain on the amide nitrogen.

Uniqueness

4-(2,3-dimethylphenoxy)-N-pentylbutanamide is unique due to its specific combination of a 2,3-dimethylphenoxy group and a pentyl chain, which imparts distinct physicochemical properties and biological activities. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-(2,3-dimethylphenoxy)-N-pentylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2/c1-4-5-6-12-18-17(19)11-8-13-20-16-10-7-9-14(2)15(16)3/h7,9-10H,4-6,8,11-13H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVYEPKYVQQAHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)CCCOC1=CC=CC(=C1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,3-dimethylphenoxy)-N-pentylbutanamide
Reactant of Route 2
Reactant of Route 2
4-(2,3-dimethylphenoxy)-N-pentylbutanamide
Reactant of Route 3
Reactant of Route 3
4-(2,3-dimethylphenoxy)-N-pentylbutanamide
Reactant of Route 4
Reactant of Route 4
4-(2,3-dimethylphenoxy)-N-pentylbutanamide
Reactant of Route 5
Reactant of Route 5
4-(2,3-dimethylphenoxy)-N-pentylbutanamide
Reactant of Route 6
Reactant of Route 6
4-(2,3-dimethylphenoxy)-N-pentylbutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.